molecular formula C18H22N4O3S B2770780 N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-84-0

N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2770780
CAS No.: 897621-84-0
M. Wt: 374.46
InChI Key: SKOHMNXQPVBFQO-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, biological activity, and relevant case studies.

Compound Overview

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 897621-84-0

The compound features a thiazole ring, a ureido group, and a methoxyphenyl moiety, which contribute to its lipophilicity and potential bioactivity. The cyclopentyl substitution plays a significant role in modulating its pharmacological properties.

Synthesis

The synthesis of this compound can be approached through various chemical reactions involving thiazole derivatives and ureido compounds. The general synthetic route includes:

  • Formation of the Thiazole Ring : Utilizing thioamides and appropriate haloketones.
  • Ureido Group Introduction : Reaction with isocyanates or similar compounds.
  • Final Acetamide Formation : Acetylation of the amine group.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of the thiazole ring enhances interaction with microbial targets, leading to effective inhibition of bacterial growth.
  • Anticancer Properties : Studies have shown that related compounds induce apoptosis in cancer cells, particularly in resistant forms of cancer. For instance, lead compounds in similar studies demonstrated high in vitro potency against melanoma and pancreatic cancer cell lines, leading to significant tumor reduction in xenograft models in mice .

Table 1: Summary of Biological Activities

Compound Name Biological Activity Mechanism of Action
This compoundAntimicrobial, AnticancerInduction of apoptosis and autophagy
2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetateAnticancerCell cycle arrest
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesEnzyme inhibitionTargeting specific kinases

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxicity of thiazole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to N-cyclopentyl derivatives exhibited significant cytotoxic effects on A549 lung cancer cells, with selectivity over normal fibroblast cells .
  • Antioxidant Properties : In another investigation, thiazole-based compounds were assessed for their antioxidant capabilities. The findings suggested that modifications at the thiazole position could enhance radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-25-15-9-5-4-8-14(15)21-17(24)22-18-20-13(11-26-18)10-16(23)19-12-6-2-3-7-12/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOHMNXQPVBFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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